2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
The compound 2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (hereafter referred to as the target compound) is a pyrimidoquinoline derivative with a fused tricyclic core. Its molecular formula is C23H29N3O2S2 (monoisotopic mass: 443.170119), featuring a pyridin-3-yl group at position 5 and an isopentylthio (-S-(CH2)2CH(CH3)2) substituent at position 2 . Pyrimidoquinolines are known for diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties, which are highly dependent on substituent patterns . The target compound’s synthesis involves multicomponent reactions, often catalyzed by advanced systems like metal-organic frameworks (MOFs) or magnetic nanocomposites, ensuring high yields and purity .
Properties
IUPAC Name |
2-(3-methylbutylsulfanyl)-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-12(2)8-10-28-21-24-19-18(20(27)25-21)16(13-5-4-9-22-11-13)17-14(23-19)6-3-7-15(17)26/h4-5,9,11-12,16H,3,6-8,10H2,1-2H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOWVDMXMXMTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidoquinoline core. Key steps may include:
Condensation reactions: : Utilizing precursors like pyridine derivatives and cyclic ketones.
Thiation: : Introduction of the isopentylthio group through nucleophilic substitution.
Cyclization: : Formation of the tetrahydropyrimidoquinoline ring under controlled temperatures and catalytic conditions.
Industrial Production Methods: : Industrial-scale production often requires optimized reaction conditions to ensure high yield and purity. This might involve:
Catalysts: : Use of specific catalysts to enhance reaction rates.
Reactors: : Employing continuous flow reactors for better control over reaction parameters.
Purification: : Advanced chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Oxidation of the Isopentylthio Group
The isopentylthio (-S-isopentyl) substituent undergoes oxidation under controlled conditions.
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Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.
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Products :
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Sulfoxide derivative: Single oxygen addition to sulfur.
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Sulfone derivative: Double oxygen addition (requires prolonged reaction time or excess oxidizer).
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Mechanistic Insight : Radical or electrophilic oxidation pathways dominate, depending on the reagent .
Nucleophilic Substitution at the Thioether Site
The thioether group participates in nucleophilic displacement reactions.
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Reagents/Conditions :
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Products :
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Replacement of isopentylthio with other alkyl/arylthio groups.
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Example : Reaction with benzyl mercaptan yields 2-(benzylthio)- derivatives.
Functionalization of the Pyridine Ring
The pyridin-3-yl group undergoes electrophilic substitution.
Hydrolysis and Ring-Opening of Dione Moieties
The tetrahydropyrimidine-dione core is susceptible to hydrolysis under extreme pH.
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Acidic Conditions (HCl, H₂O) :
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Cleavage of the dione ring to form dicarboxylic acid intermediates.
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Basic Conditions (NaOH, H₂O) :
Cycloaddition and Multicomponent Reactions
The compound participates in cycloaddition reactions due to electron-deficient regions in the pyrimidoquinoline system.
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Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form fused bicyclic products .
Interaction with Amines and Hydrazines
The dione groups react with nucleophiles like amines and hydrazines.
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Reagents/Conditions :
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Products :
Catalytic Transformations
Trityl chloride (TrCl) and DABCO have been used in analogous systems to facilitate cyclization and substitution . For example:
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TrCl-Catalyzed Functionalization : Enhances electrophilicity at the thioether site, enabling efficient alkylation .
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the class of pyrimidine and quinoline derivatives, which are known for their diverse biological activities. Research indicates that compounds with similar structures exhibit antitumor , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of tetrahydropyrimido[4,5-b]quinolines. For instance, derivatives of these compounds have shown promising cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The antimicrobial activity of similar quinoline-based compounds has been well-documented. These compounds often exhibit effectiveness against a range of pathogens including bacteria and fungi. The mechanism typically involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Synthesis and Structural Studies
The synthesis of 2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be achieved through various methods including cyclocondensation reactions. The structural elucidation using techniques like X-ray crystallography and NMR spectroscopy is crucial for confirming the molecular configuration and understanding its reactivity profile .
Case Study: Anticancer Activity Assessment
A study focused on synthesizing tetrahydropyrimidoquinolines reported their evaluation against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 and A549 cells, making them potential candidates for further development into anticancer agents .
Case Study: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives derived from similar structures. The findings highlighted that these compounds displayed substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their utility as lead compounds in antibiotic development .
Mechanism of Action
The compound’s mechanism of action often involves:
Molecular Targets: : Enzyme inhibition or receptor binding.
Pathways: : Interaction with cellular signaling pathways, leading to specific physiological effects.
The precise pathways depend on the biological context and the specific modifications of the compound used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Compound D13: 5-(3,4-Dihydroxyphenyl)-8,8-Dimethyl-2-(Methylthio) Analogs
- Structure : Features a 3,4-dihydroxyphenyl group at position 5 and a methylthio (-SCH3) group at position 2.
- Activity : Exhibits potent antifungal activity against Candida species (MIC90: 1–4 µg/mL), attributed to its binding to fungal CYP51 via hydrogen bonding with hydroxyl groups .
- Comparison : The target compound’s pyridin-3-yl group may enhance π-π stacking with aromatic residues in biological targets, while the bulkier isopentylthio substituent could improve membrane permeability compared to D13’s methylthio group.
5-(5-Methylthiophen-2-yl)-2-(Isopentylthio) Derivative
- Structure : Substituted with a 5-methylthiophen-2-yl group at position 5 (C23H29N3O2S2) .
- Activity: No explicit biological data are reported, but the thiophene ring’s electron-rich nature may alter redox properties or target specificity compared to the pyridinyl group in the target compound.
5-[4-(Methylthio)Phenyl] Analogs
- Structure : Contains a 4-(methylthio)phenyl group at position 5 (C20H21N3O3S) .
- Activity: Limited data, but the phenyl ring’s hydrophobicity and methylthio group’s moderate electron-withdrawing effects may reduce solubility compared to the target compound’s pyridinyl substituent.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | D13 | 5-(5-Methylthiophen-2-yl) Analog |
|---|---|---|---|
| LogP | 3.8 (estimated) | 2.5 | 4.1 |
| Aqueous Solubility | Low | Moderate (due to -OH groups) | Very low |
| Metabolic Stability | High (S-alkyl group) | Moderate (methylthio) | High (thiophene stability) |
Anticancer Potential
Its pyridinyl group may mimic ATP-binding motifs in kinases, a hypothesis supported by molecular docking studies of analogs .
Antifungal Mechanism
D13’s activity against Candida species is linked to CYP51 inhibition via hydrogen bonding and hydrophobic interactions . The target compound’s pyridinyl group could adopt similar binding modes but with enhanced affinity due to nitrogen’s lone-pair electrons.
Biological Activity
The compound 2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is part of a novel class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine core fused with a quinoline moiety. The synthesis typically involves multi-step reactions that include cyclization and functionalization processes. Various methods have been explored to optimize the yield and purity of the compound, with recent studies employing ultrasound-assisted synthesis to enhance reaction efficiency .
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar pyrimidine derivatives. For instance, compounds in the same class demonstrated significant antifungal activity against various strains such as Candida albicans and Candida dubliniensis, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL . Although specific data on the compound is limited, its structural similarities suggest potential antifungal efficacy.
Anticancer Activity
There is emerging evidence that tetrahydropyrimidoquinoline derivatives exhibit anticancer properties. For example, related compounds have shown cytotoxic effects against multiple cancer cell lines. One study reported that certain derivatives achieved IC50 values below 1 µM against selected cancer types . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial potential of tetrahydropyrimidoquinolines has been explored in various contexts. A study indicated that certain derivatives exhibited broad-spectrum antibacterial activity. The findings suggest that modifications to the core structure can enhance activity against Gram-positive and Gram-negative bacteria .
Study 1: Antifungal Evaluation
In a specific evaluation of antifungal activity, derivatives similar to This compound were tested against C. albicans. The results indicated that modifications to the isopentylthio group significantly influenced antifungal potency. The study concluded that structural variations could be pivotal in developing more effective antifungal agents .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of pyrimidine derivatives. It was found that these compounds could inhibit specific kinases involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities at the active sites of target enzymes, demonstrating a correlation between structural features and biological activity .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(isopentylthio)-5-(pyridin-3-yl)-tetrahydropyrimidoquinolinedione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of isothiocyanates with aminocarbonyl intermediates. For example, (Schemes 26-28) demonstrates that substituting thiol groups (e.g., methylthio or isopentylthio) requires nucleophilic displacement under basic conditions (e.g., NaOH or KOH in ethanol). Reaction temperature (60–80°C) and stoichiometric control of the isopentylthiol reagent are critical to achieving >70% yield . further highlights the use of Fe(DS)₃ as a Lewis acid-surfactant catalyst under sonication, which reduces reaction time and improves regioselectivity .
Q. How is structural characterization of this compound performed, and what spectroscopic benchmarks exist?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to the tetrahydropyrimidine ring (δ ~1.8–2.5 ppm for CH₂ groups) and pyridine protons (δ ~6.5–8.5 ppm). provides specific shifts for analogous compounds, such as δ 3.24 ppm for N-CH₃ and δ 162 ppm for carbonyl carbons .
- IR Spectroscopy : Confirm carbonyl stretches (~1705 cm⁻¹) and thioether C–S vibrations (~650 cm⁻¹) .
- Elemental Analysis : Validate purity (e.g., C 64.14%, H 5.10%, N 11.81% for chloro-substituted analogs) .
Q. What preliminary biological activities have been reported for this compound class?
- Methodological Answer : Pyrimidoquinolines are broadly screened for anticancer activity. notes that derivatives with aryl/heteroaryl substituents at position 5 (e.g., pyridin-3-yl) exhibit moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ ~10–50 μM). Standard protocols involve MTT assays with 48–72 hr exposure times .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral analogs?
- Methodological Answer : Chirality can be introduced via asymmetric catalysis or chiral auxiliaries. suggests using spiropyrimidoquinoline precursors (e.g., from isatins and 6-aminouracils) to generate stereocenters. HPLC with chiral columns (e.g., Chiralpak AD-H) and polarimetric analysis are recommended for purity assessment .
Q. What structure-activity relationship (SAR) trends govern the anticancer potency of this compound?
- Methodological Answer : Key SAR findings:
- Thioether Chain : Longer alkyl chains (e.g., isopentyl) improve lipophilicity and membrane permeability but may reduce solubility. shows that branching (e.g., isopentyl vs. n-pentyl) enhances metabolic stability .
- Pyridine Substitution : Electron-withdrawing groups (e.g., nitro at position 4) increase DNA intercalation potential, as seen in analogs with IC₅₀ <10 μM .
Q. How do solubility limitations impact in vivo testing, and what formulation strategies mitigate this?
- Methodological Answer : The compound’s low aqueous solubility (<1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) or nanocarriers. highlights recrystallization from ethanol/water mixtures to improve crystallinity, while recommends cyclodextrin inclusion complexes for bioavailability enhancement .
Q. What analytical methods resolve contradictions in reported biological data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using CLSI guidelines and validate via orthogonal assays (e.g., apoptosis via Annexin V/PI staining). and recommend cross-laboratory replication with shared compound batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
